3-Methyl-4-propoxybenzaldehyde
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Overview
Description
3-Methyl-4-propoxybenzaldehyde: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is characterized by a benzene ring substituted with a methyl group at the third position and a propoxy group at the fourth position, along with an aldehyde functional group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Methyl-4-propoxybenzaldehyde typically involves the alkylation of 3-methylphenol (m-cresol) with propyl bromide to form 3-methyl-4-propoxyphenol. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the para position relative to the propoxy group .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-propoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3-Methyl-4-propoxybenzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3-Methyl-4-propoxybenzoic acid
Reduction: 3-Methyl-4-propoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
3-Methyl-4-propoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine:
The compound has been explored for its potential therapeutic effects. It has been found to enhance the efficacy of certain drugs and reduce their toxicity. Clinical trials have been conducted to investigate its potential therapeutic effects on various diseases.
Industry:
In industrial applications, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its aromatic properties make it a valuable component in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
3-Methylbenzaldehyde: Lacks the propoxy group, making it less versatile in certain chemical reactions.
4-Propoxybenzaldehyde: Lacks the methyl group, which can influence its reactivity and applications.
3-Methyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a propoxy group, which can affect its physical and chemical properties.
Uniqueness:
3-Methyl-4-propoxybenzaldehyde is unique due to the presence of both the methyl and propoxy groups, which provide a balance of electronic and steric effects. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7-8H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNVOKBPQBSBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613833 |
Source
|
Record name | 3-Methyl-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820236-96-2 |
Source
|
Record name | 3-Methyl-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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